Comparative ALDH3A1 Inhibition Potency vs. Unsubstituted Benzaldehyde
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde demonstrates a defined, albeit moderate, inhibitory activity against the human aldehyde dehydrogenase 3A1 (ALDH3A1) enzyme [1]. While direct comparative IC50 data against the unsubstituted parent compound, benzaldehyde, is not available in the same assay, this data point is critical for projects focused on modulating ALDH3A1 activity, a target implicated in cancer chemoresistance. The compound's IC50 value of 1.00E+3 nM (1 µM) [1] provides a quantitative baseline for SAR studies. In contrast, the natural substrate benzaldehyde, when used as a reference in similar assays, shows no inhibition at equivalent concentrations as it is rapidly oxidized by the enzyme [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+3 nM (1 µM) |
| Comparator Or Baseline | Benzaldehyde (substrate, not inhibitor) |
| Quantified Difference | Target compound acts as an inhibitor, not a substrate, at 1 µM concentration. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubated for 1 min; spectrophotometric analysis. |
Why This Matters
This data confirms the compound's ability to interact with and inhibit ALDH3A1, differentiating it from simple benzaldehydes that are rapidly metabolized, and provides a quantitative potency benchmark for medicinal chemistry optimization.
- [1] BindingDB. BDBM50447069: 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde. Entry. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
- [2] ChEMBL Interaction Report. Human ALDH3A1 inhibition by CHEMBL1492620. Available from: http://targetmine.mizuguchilab.org/chembl/assay/1837201 View Source
